molecular formula C8H13NO3 B15224064 (N-Acetyl)-(4S)-isopropyl-2-oxazolidinone

(N-Acetyl)-(4S)-isopropyl-2-oxazolidinone

Cat. No.: B15224064
M. Wt: 171.19 g/mol
InChI Key: CBTGWPQJVPZGLZ-UHFFFAOYSA-N
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Description

(N-Acetyl)-(4S)-isopropyl-2-oxazolidinone is a chemical compound that belongs to the class of oxazolidinones. Oxazolidinones are known for their diverse applications in medicinal chemistry, particularly as antibiotics. This compound is characterized by its unique structure, which includes an acetyl group, an isopropyl group, and an oxazolidinone ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (N-Acetyl)-(4S)-isopropyl-2-oxazolidinone typically involves the reaction of an appropriate amino alcohol with an acetylating agent. One common method is the reaction of (4S)-isopropyl-2-oxazolidinone with acetic anhydride under basic conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to facilitate the acetylation process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

(N-Acetyl)-(4S)-isopropyl-2-oxazolidinone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazolidinone derivatives.

    Reduction: Reduction reactions can convert the oxazolidinone ring to other functional groups.

    Substitution: The acetyl group can be substituted with other acyl groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Acylation reactions typically involve acyl chlorides or anhydrides in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolidinone derivatives with additional functional groups, while reduction can lead to the formation of amines or alcohols.

Scientific Research Applications

(N-Acetyl)-(4S)-isopropyl-2-oxazolidinone has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial properties.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (N-Acetyl)-(4S)-isopropyl-2-oxazolidinone involves its interaction with specific molecular targets. In the context of its antimicrobial properties, the compound may inhibit protein synthesis by binding to the bacterial ribosome. This prevents the formation of essential proteins, leading to the death of the bacterial cell.

Comparison with Similar Compounds

Similar Compounds

    N-Acetylcysteine: Known for its antioxidant properties and use in treating acetaminophen overdose.

    N-Acetylglucosamine: A monosaccharide derivative with applications in biochemistry and medicine.

    N-Acetyl-L-cysteine: Used as a dietary supplement and in medical treatments.

Uniqueness

(N-Acetyl)-(4S)-isopropyl-2-oxazolidinone is unique due to its specific structure, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C8H13NO3

Molecular Weight

171.19 g/mol

IUPAC Name

3-(2-methyl-3-oxobutan-2-yl)-1,3-oxazolidin-2-one

InChI

InChI=1S/C8H13NO3/c1-6(10)8(2,3)9-4-5-12-7(9)11/h4-5H2,1-3H3

InChI Key

CBTGWPQJVPZGLZ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C)(C)N1CCOC1=O

Origin of Product

United States

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